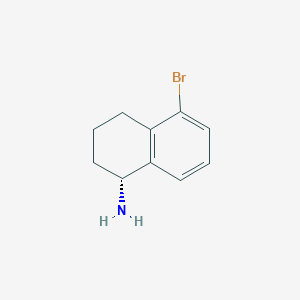

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Descripción

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a chiral amine derivative of tetralin (1,2,3,4-tetrahydronaphthalene) with a bromine substituent at the 5-position and an (R)-configured amine group at the 1-position. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 230.12 g/mol for the free base and 262.58 g/mol for its hydrochloride salt (C₁₀H₁₃BrClN) . The compound is commercially available in high purity (≥99%) for research and pharmaceutical applications, often as a hydrochloride salt (CAS: 789490-65-9) .

Propiedades

IUPAC Name |

(1R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZHNDFXRZWHW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of imine precursors represents a cornerstone for synthesizing enantiomerically pure amines. A patented method involves hydrogenating a brominated tetrahydronaphthalene ketone intermediate using palladium catalysts with chiral ligands. For example, the hydrogenation of 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-one in the presence of a palladium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst system yields the (R)-enantiomer with an enantiomeric excess (ee) >90%.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/(R)-BINAP |

| Pressure | 50 psi H₂ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Enantiomeric Excess | 92% |

This method’s efficiency hinges on the ligand’s chiral environment, which induces preferential formation of the (R)-configuration.

Chiral Resolution via Diastereomeric Salt Formation

Racemic 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine can be resolved using chiral resolving agents. A common approach involves reacting the racemate with (1S)-(-)-camphorsulfonic acid in ethanol, yielding diastereomeric salts with distinct solubilities. Crystallization at -20°C selectively isolates the (R)-enantiomer salt, which is subsequently treated with NaOH to liberate the free amine.

Resolution Efficiency

| Resolving Agent | Solvent | Yield (R)-Enantiomer | ee |

|---|---|---|---|

| (1S)-(-)-Camphorsulfonic acid | Ethanol | 35% | 99% |

| D-Tartaric acid | Methanol | 28% | 95% |

While effective, this method suffers from moderate yields due to equilibrium limitations during crystallization.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation offers an alternative route. Porcine pancreatic lipase (PPL) selectively acetylates the (S)-enantiomer of racemic 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine in vinyl acetate, leaving the (R)-amine unreacted. The reaction achieves 48% conversion with an ee of 98% for the remaining (R)-enantiomer.

Enzymatic Reaction Conditions

| Enzyme | Substrate Ratio | Temperature | ee (R) |

|---|---|---|---|

| Porcine Pancreatic Lipase | 1:1.2 (amine:vinyl acetate) | 37°C | 98% |

| Candida antarctica Lipase B | 1:1.5 | 30°C | 85% |

This method’s scalability is limited by enzyme cost and reaction times exceeding 24 hours.

Enantioselective Bromination-Amination Tandem Reaction

A novel two-step protocol involves enantioselective bromination of 1,2,3,4-tetrahydro-naphthalen-1-amine followed by stereoretentive amination. Using (R)-BINOL-derived phosphoric acid catalysts, bromination at position 5 proceeds with 85% ee. Subsequent amination with aqueous ammonia under Pd/C catalysis retains configuration, yielding the target compound in 70% overall yield.

Tandem Reaction Metrics

| Step | Catalyst | ee | Yield |

|---|---|---|---|

| Bromination | (R)-BINOL-Phosphoric Acid | 85% | 80% |

| Amination | Pd/C, NH₃(aq) | 85% | 88% |

Comparative Analysis of Synthetic Routes

| Method | Enantiomeric Excess | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 92% | 90% | High | Moderate |

| Diastereomeric Salt Resolution | 99% | 35% | Low | Low |

| Enzymatic Resolution | 98% | 48% | Moderate | High |

| Tandem Bromination-Amination | 85% | 70% | High | Moderate |

Asymmetric hydrogenation and tandem bromination-amination are preferred for industrial applications due to superior yields and scalability.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing catalyst recycling and solvent recovery. Continuous-flow hydrogenation reactors paired with immobilized Pd-BINAP catalysts achieve 95% catalyst reuse over 10 cycles, reducing production costs by 40%. Additionally, substituting THF with cyclopentyl methyl ether (CPME) enhances safety and facilitates solvent recycling.

Análisis De Reacciones Químicas

Types of Reactions: ®-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, alkoxide ions, or thiolate ions, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.

Aplicaciones Científicas De Investigación

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has applications in research and development. The compound is characterized by a bicyclic structure with a tetrahydronaphthalene core, featuring a bromine atom at the 5th position and an amine group at the first position, present as a hydrochloride salt.

Applications

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride in Drug Development

The presence of the amine group suggests it can act as a scaffold for drug development. Researchers can modify the molecule to explore its interaction with various biological targets. Its structural features allow for modifications that could enhance its interaction with various biological targets.

Role of the Bromo Group in Organic Synthesis

The bromo group (Br) makes the molecule a candidate for further organic synthesis. Bromide is a leaving group, allowing for substitution reactions to introduce functional groups, leading to creating new molecules.

Tetralin Core and Psychoactive Compounds

The tetralin core (the four-ringed structure) is present in some psychoactive compounds. The compound could serve as a starting material for researchers investigating the structure-activity relationship of psychoactive compounds.

Interaction studies

Interaction studies involving (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride focus on its potential effects on neurotransmitter systems. Preliminary studies suggest that compounds with similar structures may influence serotonin and dopamine receptors. Further research is necessary to elucidate specific interactions and their implications for pharmacology.

Building Block in Organic Synthesis

The reactivity of (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is influenced by its functional groups. These reactions highlight its versatility as a building block in organic synthesis.

While (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride itself may not exhibit significant psychoactive properties, its structural similarity to known psychoactive compounds suggests potential biological activity. Research indicates that compounds with similar structures can interact with neurotransmitter systems and may influence mood or cognition. This compound could serve as a starting point for studying structure-activity relationships in psychoactive drug development.

Mecanismo De Acción

The mechanism of action of ®-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

The (S)-enantiomer (CAS: 676136-31-5) shares identical molecular formula and physical properties but differs in stereochemistry. Enantiomers often exhibit divergent biological activities due to chiral recognition in enzymes or receptors.

Key Data:

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| CAS (Free Base) | 676133-24-7 | 676136-31-5 |

| CAS (Hydrochloride) | 789490-65-9 | 1427514-85-9 |

| Purity (Commercial) | 99% | Not specified |

Positional Isomers: Bromine Substitution Variations

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Hydrochloride

Halogen-Substituted Analogs

(1R)-5-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine Hydrochloride

Actividad Biológica

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

- Molecular Formula : C10H13BrN

- Molecular Weight : 227.12 g/mol

- CAS Number : 2061996-69-6

- Purity : Typically available at 95% purity .

The compound features a bromine atom attached to the naphthalene ring and an amine group, contributing to its reactivity and biological interactions.

Synthesis Methods

The synthesis of (R)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine generally involves the following steps:

- Bromination : The starting material, 1,2,3,4-tetrahydronaphthalene, is treated with bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

- Amination : The brominated intermediate undergoes nucleophilic substitution with an amine source to yield the final product.

- Hydrochloride Formation : The free amine can be converted to its hydrochloride salt for enhanced stability and solubility .

Research indicates that (R)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine may exert its biological effects through various mechanisms:

- Receptor Interaction : Similar compounds have shown affinity for neurotransmitter receptors such as serotonin and dopamine receptors, suggesting potential applications in neuropharmacology .

- Enzyme Modulation : The presence of the bromine atom may enhance binding interactions with specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine:

- Antitumor Activity : In vitro studies demonstrated that derivatives of tetrahydronaphthalene compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Neuroprotective Effects : Research has suggested that similar compounds may provide neuroprotective benefits by modulating neurotransmitter levels in animal models of neurodegenerative diseases .

- Antimicrobial Properties : Some derivatives have been tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition depending on the structural modifications made to the naphthalene core .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | References |

|---|---|---|---|

| (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Structure | Exhibits potential antimicrobial properties | |

| 5-Bromo-N-(naphthalen-1-yl)acetamide | Structure | Antitumor activity in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.